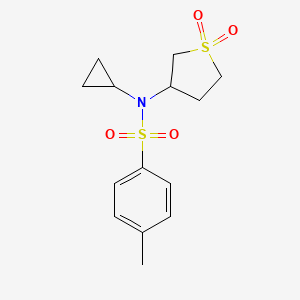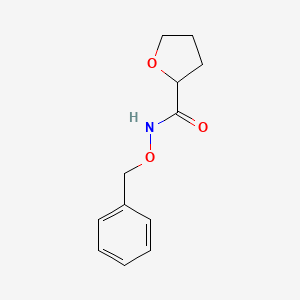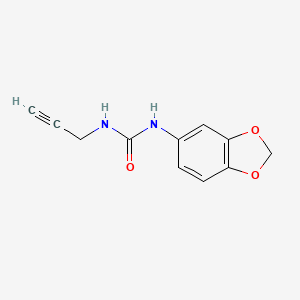
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide, also known as BPAP, is a chemical compound that belongs to the class of pyrrolidine derivatives. BPAP has been studied for its potential application in the treatment of various neurological disorders, such as Parkinson's disease, depression, and schizophrenia.
Mécanisme D'action
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide acts as a selective dopamine reuptake inhibitor, which increases the release of dopamine in the striatum. This compound also acts as a partial agonist at the D2 and D3 dopamine receptors, which further enhances the release of dopamine. This compound has also been shown to enhance the release of glutamate in the prefrontal cortex, which may contribute to its anti-schizophrenic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine in the striatum, which may contribute to its anti-Parkinsonian effects. This compound has also been shown to enhance the release of glutamate in the prefrontal cortex, which may contribute to its anti-schizophrenic effects. This compound has been found to exhibit antidepressant-like effects in rats.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has been found to exhibit potential therapeutic effects in various neurological disorders, which makes it a promising candidate for further research. However, the synthesis of this compound is complex and requires several steps, which may limit its availability for lab experiments.
Orientations Futures
Further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide and its potential therapeutic effects in various neurological disorders. Future research should focus on optimizing the synthesis of this compound to increase its availability for lab experiments. Additionally, future research should investigate the long-term effects of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide involves the reaction of 4-ethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-propanone to yield 4-ethoxy-α,α-dimethyl-3,4-(methylenedioxy)phenylacetonitrile. The nitrile group is then reduced to the corresponding amine, which is further reacted with pyrrolidine-1-carboxylic acid to yield this compound.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has been studied for its potential application in the treatment of various neurological disorders. In a study conducted on mice, this compound was found to exhibit anti-Parkinsonian effects by increasing the release of dopamine in the striatum. Another study showed that this compound has antidepressant-like effects in rats. This compound has also been studied for its potential application in the treatment of schizophrenia, as it has been found to enhance the release of glutamate in the prefrontal cortex.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-24-16-8-5-14(6-9-16)17-4-3-11-22(17)20(23)21-15-7-10-18-19(12-15)26-13-25-18/h5-10,12,17H,2-4,11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPWBUDWMXMYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)
![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)

![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)
![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)

![N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546205.png)
![[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7546210.png)


![N-(2,5-dimethylpyrazol-3-yl)-2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide](/img/structure/B7546234.png)
![N-carbamoyl-3-[[5-(2-chloro-4,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7546235.png)
